

# Felodipine-d5: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Felodipine-d5**, a deuterated analog of the calcium channel blocker Felodipine. This document covers its fundamental properties, its critical role in bioanalytical methodologies, and the pharmacological context of its non-deuterated counterpart.

# **Core Compound Data**

**Felodipine-d5** is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of Felodipine due to its similar chemical and physical properties but distinct mass. This ensures accurate quantification of Felodipine in biological matrices.

Property	Value	Citations
CAS Number	1242281-38-4, 1217744-87-0 (for (R)-(+)-Felodipine-d5)	[1]
Molecular Formula	C18H14D5Cl2NO4	
Molecular Weight	389.29 g/mol	[1]

# **Bioanalytical Applications: Experimental Protocol**



**Felodipine-d5** is an essential tool for the accurate quantification of Felodipine in biological samples, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuteration provides a mass shift that allows it to be distinguished from the parent drug while co-eluting, making it an ideal internal standard to correct for variability during sample preparation and analysis.

A typical experimental protocol for the bioanalysis of Felodipine using **Felodipine-d5** as an internal standard is outlined below.

### Sample Preparation: Liquid-Liquid Extraction

- Thaw frozen human plasma samples at room temperature.
- Pipette 0.5 mL of the plasma sample into a 2.0 mL centrifuge tube.
- Add 500 μL of the internal standard solution (Felodipine-d5 in a suitable solvent, e.g., methanol, at a concentration of 10.0 μg/mL).
- Add 0.5 mL of a precipitating agent, such as 10% perchloric acid, to deproteinize the sample.
- Vortex the mixture for 1 minute.
- Add 1 mL of an extraction solvent mixture (e.g., diethyl ether/hexane, 80/20, v/v).
- Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

## **LC-MS/MS Analysis**

- Chromatographic Separation:
  - HPLC System: Agilent 1100 series or equivalent.
  - Column: Princeton SPHER C18 (150 x 4.6 mm, 5 μm) or equivalent.



- Mobile Phase: A mixture of acetonitrile and 2mM ammonium acetate (e.g., 80:20 v/v).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: Ambient.
- Mass Spectrometric Detection:
  - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  - Ionization Mode: Positive ion mode.
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Felodipine: The protonated precursor ion ([M+H]+) at m/z 384 is monitored, with a corresponding product ion at m/z 338.
    - **Felodipine-d5** (Internal Standard): The protonated precursor ion ([M+H]<sup>+</sup>) at m/z 389 is monitored, with a corresponding product ion.
  - Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).

### **Method Validation**

The analytical method should be validated according to ICH guidelines, assessing parameters such as:



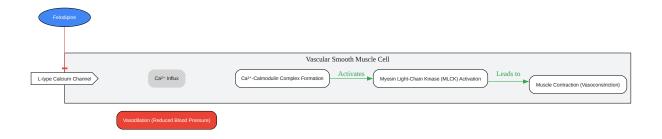
Validation Parameter	Description
Linearity	A linear relationship should be established between the peak area ratio (Felodipine/Felodipine-d5) and the concentration of Felodipine over a specified range (e.g., 0.8 - 13 ng/mL).
Accuracy & Precision	Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days.
Selectivity	The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery	The extraction efficiency of the analyte and internal standard from the biological matrix.
Matrix Effect	The effect of plasma components on the ionization of the analyte and internal standard.
Stability	The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

# Pharmacological Context: Mechanism of Action of Felodipine

Felodipine, the parent compound of **Felodipine-d5**, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] This action leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.[2]

The deuteration of Felodipine to **Felodipine-d5** does not alter its fundamental mechanism of action but affects its metabolic rate, making it a reliable internal standard.





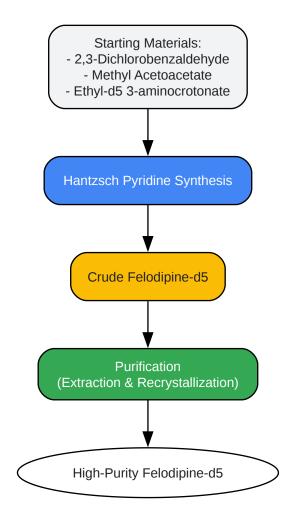
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Mechanism of Action of Felodipine.

## **Synthesis and Purification**

The synthesis of Felodipine typically involves a Hantzsch-type pyridine synthesis. One common industrial method is a two-step process: a Knoevenagel condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate, followed by a cyclization with ethyl 3-aminocrotonate. Purification is often achieved through extraction and recrystallization to yield a high-purity product. The synthesis of **Felodipine-d5** would follow a similar pathway, utilizing a deuterated starting material, such as ethyl-d5 3-aminocrotonate.





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General Synthesis Workflow for Felodipine-d5.

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### References

- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
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